Cas no 881041-30-1 (1-(2,4,5-Trichlorophenyl)-1h-pyrrole-2-carbaldehyde)

1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde is a chlorinated aromatic pyrrole derivative with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring a trichlorophenyl group and a formyl-substituted pyrrole ring, offers reactivity for further functionalization, making it a valuable intermediate in the development of heterocyclic compounds. The electron-withdrawing effects of the chlorine substituents enhance its stability and influence its electrophilic properties, facilitating selective reactions. This compound may also serve as a precursor for agrochemicals or bioactive molecules due to its unique structural framework. High purity and well-defined chemical properties ensure reproducibility in synthetic applications.
1-(2,4,5-Trichlorophenyl)-1h-pyrrole-2-carbaldehyde structure
881041-30-1 structure
商品名:1-(2,4,5-Trichlorophenyl)-1h-pyrrole-2-carbaldehyde
CAS番号:881041-30-1
MF:C11H6NOCl3
メガワット:274.53
CID:3056097
PubChem ID:4715141

1-(2,4,5-Trichlorophenyl)-1h-pyrrole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-(2,4,5-Trichlorophenyl)-1h-pyrrole-2-carbaldehyde
    • AKOS001476462
    • AB01328375-02
    • BBL020872
    • STK893562
    • G36747
    • NCGC00335688-01
    • 1-(2,4,5-trichlorophenyl)pyrrole-2-carbaldehyde
    • Z425487018
    • EN300-6501946
    • 881041-30-1
    • インチ: InChI=1S/C11H6Cl3NO/c12-8-4-10(14)11(5-9(8)13)15-3-1-2-7(15)6-16/h1-6H
    • InChIKey: YGWRCVVMTIFTJY-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 272.951497Da
  • どういたいしつりょう: 272.951497Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 22Ų

1-(2,4,5-Trichlorophenyl)-1h-pyrrole-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6501946-2.5g
1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde
881041-30-1 95%
2.5g
$503.0 2023-07-07
Enamine
EN300-6501946-0.25g
1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde
881041-30-1 95%
0.25g
$92.0 2023-07-07
Enamine
EN300-6501946-1.0g
1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde
881041-30-1 95%
1.0g
$256.0 2023-07-07
TRC
B589370-500mg
1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde
881041-30-1
500mg
$ 320.00 2022-06-07
Aaron
AR00IFMX-500mg
1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde
881041-30-1 95%
500mg
$266.00 2025-02-14
1PlusChem
1P00IFEL-100mg
1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde
881041-30-1 95%
100mg
$140.00 2024-04-20
1PlusChem
1P00IFEL-2.5g
1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde
881041-30-1 95%
2.5g
$684.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1559278-1g
1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde
881041-30-1 98%
1g
¥1808.00 2024-04-27
Aaron
AR00IFMX-1g
1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbaldehyde
881041-30-1 95%
1g
$377.00 2025-03-10
Aaron
AR00IFMX-50mg
1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde
881041-30-1 95%
50mg
$83.00 2025-02-14

1-(2,4,5-Trichlorophenyl)-1h-pyrrole-2-carbaldehyde 関連文献

1-(2,4,5-Trichlorophenyl)-1h-pyrrole-2-carbaldehydeに関する追加情報

Chemical Profile of 1-(2,4,5-Trichlorophenyl)-1H-Pyrrole-2-Carbaldehyde (CAS No. 881041-30-1)

1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde, identified by its CAS number 881041-30-1, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aldehyde features a trichlorophenyl substituent attached to a pyrrole core, which endows it with unique electronic and steric properties. The presence of the aldehyde functional group at the 2-position of the pyrrole ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The trichlorophenyl moiety contributes to the compound's lipophilicity and potential interaction with biological targets, which has garnered interest in medicinal chemistry applications. Recent studies have highlighted the utility of such derivatives in the development of novel therapeutic agents. For instance, pyrrole-based compounds have been explored for their antimicrobial, antiviral, and anticancer properties. The structural motif of 1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde aligns well with these investigations, as it provides a scaffold for further functionalization and derivatization.

In synthetic chemistry, this compound serves as a versatile building block for constructing more intricate structures. The aldehyde group can participate in condensation reactions with various nucleophiles, including amines and hydrazines, to form Schiff bases or hydrazones. These intermediates are often precursors to biologically active molecules. Additionally, the trichlorophenyl group can be further modified through halogen exchange or cross-coupling reactions, allowing chemists to tailor the compound's properties for specific applications.

Recent advancements in computational chemistry have enabled the prediction of the biological activity of 1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde derivatives before experimental synthesis. Molecular docking studies have suggested that analogs of this compound may interact with enzymes and receptors involved in metabolic pathways relevant to diseases such as diabetes and inflammation. This computational insight has guided experimental efforts to optimize potency and selectivity.

The pharmaceutical industry has shown particular interest in heterocyclic aldehydes due to their broad spectrum of biological activities. Pyrrole derivatives are known for their ability to modulate enzyme function and interfere with pathogenic processes. The structural features of 1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde, including the electron-withdrawing effect of the trichlorophenyl group and the electrophilic nature of the aldehyde moiety, make it an attractive candidate for drug discovery programs. Researchers are exploring its potential as a lead compound or as part of a library for high-throughput screening.

In industrial applications, this compound is valued for its role in synthesizing specialty chemicals and fine intermediates. Its reactivity allows for efficient production of complex molecules used in agrochemicals, dyes, and materials science. The robustness of its chemical structure ensures stability under various reaction conditions, making it a reliable choice for large-scale manufacturing processes.

The environmental impact of using 1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde is also an area of consideration. While its design prioritizes synthetic utility and biological activity, efforts are underway to develop greener synthetic routes that minimize waste and hazardous byproducts. Catalytic methods and solvent-free reactions are being investigated to enhance sustainability without compromising yield or purity.

Future research directions may focus on expanding the chemical space explored by this compound through innovative synthetic methodologies. Techniques such as flow chemistry and photochemical activation could unlock new ways to access derivatives with enhanced properties. Additionally, interdisciplinary approaches combining organic synthesis with bioinformatics will likely accelerate the discovery process by integrating experimental data with computational predictions.

In conclusion,1-(2,4,5-Trichlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 881041-30-1) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features make it a valuable tool for both academic research and industrial development. As our understanding of its reactivity and biological potential grows, this molecule is poised to contribute significantly to advancements across multiple scientific disciplines.

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